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Executive Summary
Relzomostat, also known as BAY 2402234 and orludodstat, is a potent and selective, orally

available small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] This

enzyme is critical in the de novo pyrimidine synthesis pathway, a metabolic route essential for

the proliferation of rapidly dividing cells, including cancer cells. By targeting DHODH,

relzomostat effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of

DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis and differentiation of

malignant cells.[1][2] This technical guide provides a comprehensive overview of the DHODH

inhibition pathway by relzomostat, detailing its mechanism of action, preclinical efficacy, and

the methodologies of key experiments.

The DHODH Inhibition Pathway
Dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-

limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.

[3] This pathway is crucial for the production of uridine monophosphate (UMP), a precursor for

all other pyrimidine nucleotides.
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Relzomostat acts by binding to and inhibiting DHODH, thereby blocking this essential step in

pyrimidine synthesis.[1][2] This leads to a depletion of the pyrimidine pool, which has several

downstream consequences for rapidly proliferating cells that are highly dependent on this

pathway:

Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine building blocks directly

hampers the synthesis of new genetic material, which is necessary for cell division.[1][2]

Cell Cycle Arrest: The inability to replicate DNA triggers cell cycle checkpoints, leading to an

arrest in the cell cycle.

Induction of Differentiation: In the context of hematological malignancies like acute myeloid

leukemia (AML), the inhibition of proliferation can induce cells to exit the cell cycle and

undergo terminal differentiation.

Apoptosis: The sustained metabolic stress caused by pyrimidine starvation can trigger

programmed cell death.

The specificity of this approach lies in the differential reliance of normal and cancerous cells on

the de novo versus the salvage pathway for pyrimidine synthesis. While most normal cells can

utilize the salvage pathway to recycle pyrimidines, many cancer cells are heavily dependent on

the de novo pathway to meet their high demand for nucleotides.

Below is a diagram illustrating the DHODH inhibition pathway by relzomostat.
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Caption: The DHODH inhibition pathway by relzomostat.

Quantitative Preclinical Data
Relzomostat has demonstrated potent and selective activity in a range of preclinical studies.

The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic and Cellular Activity of
Relzomostat (BAY 2402234)

Parameter Value Cell Line/System Reference

DHODH IC50 1.2 nM
Recombinant Human

DHODH
[4]

CD11b Upregulation

EC50
3.16 nM MOLM-13 (AML)

0.96 nM HEL (AML)

Cell Proliferation IC50 0.08 - 8.2 nM
Panel of 9 Leukemia

Cell Lines

Table 2: In Vivo Efficacy of Relzomostat (BAY 2402234)
in AML Xenograft Models

Animal Model Dosing Outcome Reference

MV4-11 Mouse

Xenograft
1.25, 2.5, and 5 mg/kg

Reduced tumor

volume

Patient-Derived

Xenograft (PDX)

Mouse Models of AML

Not specified Increased survival

Detailed Experimental Protocols
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This section provides detailed methodologies for the key experiments cited in the preclinical

evaluation of relzomostat.

DHODH Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of relzomostat against recombinant

human DHODH.

Methodology: A fluorescence-based assay is a common method for measuring DHODH activity.

Materials:

Recombinant human DHODH enzyme

L-Dihydroorotate (DHO) - substrate

Coenzyme Q10 (CoQ10) - cofactor

2,6-dichloroindophenol (DCIP) - electron acceptor

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

Relzomostat (BAY 2402234)

96-well microplates

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

Prepare a solution of recombinant human DHODH in assay buffer.

In a 96-well plate, add the DHODH solution to each well.

Add varying concentrations of relzomostat to the wells. Include a vehicle control (e.g.,

DMSO).

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow

the inhibitor to bind to the enzyme.
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Prepare a substrate mix containing DHO, CoQ10, and DCIP in assay buffer.

Initiate the enzymatic reaction by adding the substrate mix to each well.

Immediately measure the decrease in absorbance at 600 nm over time using a microplate

reader in kinetic mode. The reduction of DCIP by DHODH leads to a loss of absorbance.

The rate of the reaction is calculated from the linear portion of the kinetic curve.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Below is a workflow diagram for a typical DHODH enzymatic assay.
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Caption: Workflow for a DHODH enzymatic inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b610442?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Proliferation Assay (CellTiter-Glo®)
Objective: To assess the effect of relzomostat on the proliferation of leukemia cell lines.

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method

that determines the number of viable cells in culture based on the quantification of ATP, which

is an indicator of metabolically active cells.[5]

Materials:

Leukemia cell lines (e.g., MOLM-13, HEL)

Cell culture medium and supplements

Relzomostat (BAY 2402234)

Opaque-walled 96-well plates

CellTiter-Glo® Reagent (Promega)

Luminometer

Procedure:

Seed the leukemia cells in opaque-walled 96-well plates at a predetermined density (e.g.,

5,000 cells/well) in 100 µL of culture medium.

Add serial dilutions of relzomostat to the wells. Include a vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Equilibrate the plates to room temperature for approximately 30 minutes.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a luminometer.

The IC50 values are calculated by plotting the percentage of viable cells relative to the

vehicle control against the logarithm of the drug concentration.

Cell Differentiation Assay (Flow Cytometry)
Objective: To evaluate the ability of relzomostat to induce differentiation in AML cells.

Methodology: Differentiation is assessed by measuring the expression of the myeloid

differentiation marker CD11b on the cell surface using flow cytometry.

Materials:

AML cell lines (e.g., HL-60, THP-1)

Cell culture medium and supplements

Relzomostat (BAY 2402234)

6-well plates

Phosphate-buffered saline (PBS)

Fluorochrome-conjugated anti-human CD11b antibody

Flow cytometer

Procedure:

Seed AML cells in 6-well plates and treat with various concentrations of relzomostat or

vehicle control.

Incubate the cells for a defined period (e.g., 48-96 hours).

Harvest the cells and wash them with cold PBS.

Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS).
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Add the fluorochrome-conjugated anti-CD11b antibody to the cell suspension.

Incubate on ice for 30 minutes in the dark.

Wash the cells to remove unbound antibody.

Resuspend the cells in a suitable buffer for flow cytometry.

Analyze the samples on a flow cytometer to determine the percentage of CD11b-positive

cells and the mean fluorescence intensity.

The EC50 for CD11b upregulation is determined by plotting the percentage of CD11b-

positive cells against the logarithm of the drug concentration.

In Vivo AML Xenograft Model
Objective: To assess the anti-tumor efficacy of relzomostat in a preclinical in vivo model of

AML.

Methodology: An AML patient-derived xenograft (PDX) model involves the implantation of

primary human AML cells into immunodeficient mice.[6][7]

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)

Primary AML patient cells or AML cell lines

Relzomostat (BAY 2402234) formulated for oral administration

Calipers for tumor measurement (for subcutaneous models)

Flow cytometry reagents for monitoring engraftment

Procedure:

Engraftment: Inject primary AML cells or an AML cell line intravenously or subcutaneously

into immunodeficient mice.
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Monitoring: Monitor the engraftment of human AML cells in the peripheral blood or bone

marrow of the mice using flow cytometry for human-specific markers (e.g., hCD45). For

subcutaneous models, monitor tumor growth by caliper measurements.

Treatment: Once engraftment is confirmed or tumors reach a certain size, randomize the

mice into treatment and control groups. Administer relzomostat orally at various doses daily.

The control group receives the vehicle.

Endpoint Analysis: Monitor the tumor volume, overall survival, and body weight of the mice.

At the end of the study, collect tissues (e.g., bone marrow, spleen, tumor) for further analysis,

such as flow cytometry to assess the percentage of leukemic cells and the expression of

differentiation markers.

Below is a diagram illustrating the logical relationship of the experimental workflow for

preclinical evaluation.
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Caption: Logical workflow for the preclinical evaluation of relzomostat.

Clinical Development
Relzomostat (BAY 2402234) has been investigated in a Phase 1 clinical trial (NCT03404726)

for the treatment of advanced myeloid malignancies, including acute myeloid leukemia (AML)

and myelodysplastic syndrome (MDS).[1][8][9] The primary objectives of this study were to

determine the safety, tolerability, pharmacokinetics, and the maximum tolerated dose or

pharmacologically active dose of relzomostat.[1][8][9] The trial was an open-label, multicenter

study.[9] This trial has been terminated due to a lack of sufficient clinical benefit.[1]

Conclusion
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Relzomostat (BAY 2402234) is a potent and selective inhibitor of DHODH with a clear

mechanism of action that translates to anti-proliferative and differentiation-inducing effects in

preclinical models of AML. The provided data and experimental methodologies offer a

comprehensive technical overview for researchers and drug development professionals

interested in the therapeutic potential of targeting the de novo pyrimidine synthesis pathway.

While the initial clinical trial was terminated, the preclinical data underscore the potential of

DHODH inhibition as a therapeutic strategy in oncology.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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